(5Z)-5-benzylidene-2-[4-(diphenylmethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a thiazole ring, and multiple phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via nucleophilic substitution reactions.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative.
Final Coupling: The phenylmethylidene group is introduced in the final step through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
(5Z)-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-[4-(BENZYLOXY)PIPERAZIN-1-YL]-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-2-[4-(METHYLPHENYL)PIPERAZIN-1-YL]-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
(5Z)-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H25N3OS |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
(5Z)-2-(4-benzhydrylpiperazin-1-yl)-5-benzylidene-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H25N3OS/c31-26-24(20-21-10-4-1-5-11-21)32-27(28-26)30-18-16-29(17-19-30)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,25H,16-19H2/b24-20- |
InChI Key |
HPJLJMXSZHLXQQ-GFMRDNFCSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2=NC(=O)C(=CC3=CC=CC=C3)S2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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